Cas no 2229334-66-9 (2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid)

2-Hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid is a chiral hydroxy acid derivative featuring a morpholine moiety, which enhances its solubility and potential for functionalization. The compound’s structural attributes, including the tertiary hydroxyl group and sterically hindered dimethyl substitution, contribute to its stability and reactivity in synthetic applications. Its morpholine group offers versatility in coordination chemistry and pharmaceutical intermediates, making it valuable for asymmetric synthesis or as a ligand precursor. The carboxylate functionality further enables its use in peptide coupling or metal chelation. This compound is particularly suited for research in medicinal chemistry and catalysis due to its balanced hydrophilicity and steric profile.
2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid structure
2229334-66-9 structure
Product name:2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid
CAS No:2229334-66-9
MF:C11H21NO4
Molecular Weight:231.28874373436
CID:6040794
PubChem ID:165763308

2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid 化学的及び物理的性質

名前と識別子

    • 2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid
    • 2229334-66-9
    • EN300-1788096
    • インチ: 1S/C11H21NO4/c1-11(2,9(13)10(14)15)3-4-12-5-7-16-8-6-12/h9,13H,3-8H2,1-2H3,(H,14,15)
    • InChIKey: AMBDCJFUVJHIMV-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)CCC(C)(C)C(C(=O)O)O

計算された属性

  • 精确分子量: 231.14705815g/mol
  • 同位素质量: 231.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 236
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.9
  • トポロジー分子極性表面積: 70Ų

2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1788096-2.5g
2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid
2229334-66-9
2.5g
$2940.0 2023-09-19
Enamine
EN300-1788096-0.05g
2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid
2229334-66-9
0.05g
$1261.0 2023-09-19
Enamine
EN300-1788096-10.0g
2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid
2229334-66-9
10g
$6450.0 2023-06-02
Enamine
EN300-1788096-1.0g
2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid
2229334-66-9
1g
$1500.0 2023-06-02
Enamine
EN300-1788096-1g
2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid
2229334-66-9
1g
$1500.0 2023-09-19
Enamine
EN300-1788096-10g
2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid
2229334-66-9
10g
$6450.0 2023-09-19
Enamine
EN300-1788096-0.1g
2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid
2229334-66-9
0.1g
$1320.0 2023-09-19
Enamine
EN300-1788096-0.5g
2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid
2229334-66-9
0.5g
$1440.0 2023-09-19
Enamine
EN300-1788096-0.25g
2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid
2229334-66-9
0.25g
$1381.0 2023-09-19
Enamine
EN300-1788096-5g
2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid
2229334-66-9
5g
$4349.0 2023-09-19

2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid 関連文献

2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acidに関する追加情報

Comprehensive Overview of 2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid (CAS No. 2229334-66-9)

2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid (CAS No. 2229334-66-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique hydroxy acid and morpholine functional groups, exhibits potential applications in drug development, particularly in modulating enzyme activity and receptor interactions. Its molecular structure, combining a hydroxyl group with a morpholine ring, makes it a versatile intermediate for synthesizing bioactive molecules.

In recent years, the demand for morpholine derivatives like 2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid has surged due to their role in designing small-molecule therapeutics. Researchers are particularly interested in its potential to target metabolic pathways and inflammatory responses, aligning with current trends in precision medicine. The compound's CAS No. 2229334-66-9 is frequently searched in academic databases, reflecting its relevance in structure-activity relationship (SAR) studies.

One of the key advantages of 2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid is its water solubility, which enhances its bioavailability—a critical factor in drug formulation. This property, combined with its low toxicity profile, positions it as a promising candidate for prodrug development. Industry experts often highlight its compatibility with green chemistry principles, as its synthesis can be optimized to minimize waste and energy consumption.

The compound's morpholine moiety is a hotspot for medicinal chemistry applications, particularly in designing kinase inhibitors and GPCR modulators. Recent studies have explored its derivatives for neuroprotective effects, tying into the growing public interest in neurodegenerative disease research. Searches for "morpholine-based drug discovery" and "hydroxy acid pharmacokinetics" often lead to discussions about this compound.

From a technical perspective, CAS No. 2229334-66-9 is cataloged with high purity standards (>98%), ensuring reproducibility in experiments. Its stability under physiological conditions makes it suitable for in vitro and in vivo studies. Analytical techniques like HPLC and NMR are commonly used to verify its structural integrity, addressing the rigorous quality control demands of modern research.

In summary, 2-hydroxy-3,3-dimethyl-5-(morpholin-4-yl)pentanoic acid represents a convergence of chemical innovation and therapeutic potential. Its multifaceted applications—from drug design to biochemical probes—underscore its value in advancing life sciences. As the scientific community continues to explore targeted therapies, this compound is poised to remain a focal point in cutting-edge research.

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